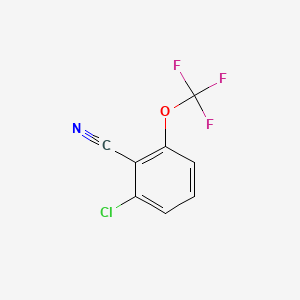

2-Chloro-6-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGETPKMRGTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] These moieties, particularly trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profiles.[2][3] 2-Chloro-6-(trifluoromethoxy)benzonitrile emerges as a compound of significant interest, representing a versatile scaffold for the synthesis of novel therapeutic agents.[4] The unique electronic properties conferred by the trifluoromethoxy group, combined with the reactivity of the nitrile and the steric and electronic influence of the chlorine atom, make this molecule a compelling building block.[4]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile. Recognizing that publicly available data for this specific compound is limited, this document synthesizes known information with predictive insights and established analytical methodologies for structurally analogous compounds. The objective is to equip researchers and drug development professionals with a robust framework for the characterization and utilization of this and similar halogenated benzonitrile derivatives.

Molecular Profile and Key Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and fundamental identifiers for 2-Chloro-6-(trifluoromethoxy)benzonitrile are outlined below.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-6-(trifluoromethoxy)benzonitrile | N/A |

| CAS Number | 886498-83-5 | N/A |

| Molecular Formula | C₈H₃ClF₃NO | N/A |

| Molecular Weight | 221.57 g/mol | N/A |

Note: Data for the specific CAS number 886498-83-5 is not widely available. Physicochemical data in the following section is based on the closely related analogue, 2-Chloro-6-(trifluoromethyl)benzonitrile (CAS: 654-70-6), to provide a reasonable estimate of expected properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior, from formulation to its ultimate fate in the body. The following table summarizes the known and predicted properties for a close structural analogue, providing a valuable baseline for 2-Chloro-6-(trifluoromethoxy)benzonitrile.

Table of Physicochemical Properties (Analogue-Based)

| Property | Value (for 2-Chloro-6-(trifluoromethyl)benzonitrile) | Significance in Drug Development |

| Appearance | Colorless to pale yellow liquid or solid[5] | Indicates purity and stability. |

| Melting Point | ~27 - 31 °C[5] | Affects formulation (e.g., solid vs. liquid dosage forms) and is a key purity indicator. |

| Boiling Point | ~207 - 208 °C[5] | Relevant for purification (distillation) and assessing volatility. |

| Density | ~1.407 g/cm³[5] | Important for formulation processing and dosage form design. |

| Aqueous Solubility | Insoluble[5] | A critical factor for bioavailability; low solubility often requires formulation enhancement strategies. |

| Organic Solubility | Soluble in dichloromethane, toluene[5] | Guides solvent selection for synthesis, purification, and analytical method development. |

| Lipophilicity (LogP) | Predicted: ~2.5-3.5 | Influences membrane permeability, protein binding, and metabolic pathways. A moderate LogP is often desirable. |

Spectroscopic and Analytical Characterization: A Methodological Approach

Robust analytical characterization is non-negotiable for any compound intended for pharmaceutical development. A combination of spectroscopic and chromatographic techniques is essential to confirm structure and assess purity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm atomic connectivity and the chemical environment of each nucleus.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues to the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass with high precision.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. For this molecule, characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹) and C-O, C-Cl, and C-F bonds would be expected.

Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small molecules.[6] A well-developed HPLC method can separate the target compound from impurities, starting materials, and byproducts.

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a mass spectrometer (GC-MS), is an excellent technique for assessing purity and identifying volatile impurities.

Experimental Protocols for Physicochemical Determination

The following protocols describe standardized, self-validating methods for determining key physicochemical parameters.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and heat of fusion of a crystalline solid.[7] It measures the heat flow required to raise the temperature of a sample compared to a reference. The onset temperature of the melting endotherm provides a precise melting point, while the peak shape can indicate the purity of the sample.[8]

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) through the melting transition to a temperature at least 20°C above the melting point.[8]

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Determine the extrapolated onset temperature from the resulting endothermic peak. This value is recorded as the melting point.

Protocol 2: Thermodynamic Aqueous Solubility by HPLC-UV

Causality: Determining the equilibrium (thermodynamic) solubility is crucial as it represents the true solubility limit of a compound in a given medium, which directly impacts its potential for absorption.[9] The shake-flask method followed by HPLC quantification is the gold standard.

Methodology:

-

System Preparation: Prepare a saturated stock solution by adding an excess of the compound to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the solution (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Sample Collection and Filtration: After equilibration, allow the solution to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm filter to remove any undissolved particles.[10]

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the calibration standards and the filtered sample by a validated RP-HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.

-

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Causality: RP-HPLC separates molecules based on their hydrophobicity.[11] It is an essential tool for quantifying the purity of a compound by separating it from any impurities.[12] The area percentage of the main peak relative to the total area of all peaks provides a measure of purity.

Methodology:

-

Column and Mobile Phase Selection:

-

Column: A C18 stationary phase is a common starting point for moderately polar compounds.[13]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

-

Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.[13]

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a standard wavelength like 254 nm.

-

Gradient: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over 10-20 minutes to elute all components. For example: 5% B to 95% B over 15 minutes.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Visualization of Experimental Workflows

Diagram 1: Physicochemical Characterization Workflow

This diagram illustrates a logical flow for the comprehensive characterization of a novel benzonitrile derivative.

Caption: A logical workflow for the synthesis, purification, and full physicochemical characterization of the target compound.

Diagram 2: Analytical Technique Selection Logic

This decision tree guides the selection of primary analytical techniques based on the property being investigated.

Caption: Decision tree for selecting the appropriate analytical technique based on the characterization goal.

Implications for Drug Development

The physicochemical profile of 2-Chloro-6-(trifluoromethoxy)benzonitrile has profound implications for its potential as a drug candidate.

-

Metabolic Stability: The trifluoromethoxy group is known to be highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2] This increased metabolic stability can lead to a longer biological half-life and improved bioavailability.[2]

-

Lipophilicity and Permeability: The -OCF3 group is one of the most lipophilic substituents, which generally enhances a molecule's ability to cross biological membranes, including the blood-brain barrier.[2] This property is critical for drugs targeting the central nervous system.

-

Solubility Challenges: The predicted low aqueous solubility is a common challenge in drug development.[5] This property necessitates careful formulation design, potentially involving techniques such as salt formation (if a basic or acidic handle is introduced elsewhere in the molecule), amorphous solid dispersions, or lipid-based formulations to ensure adequate absorption after administration.

-

Target Interactions: The electron-withdrawing nature of the trifluoromethoxy and nitrile groups, along with the chlorine atom, modulates the electron density of the aromatic ring. This can influence how the molecule interacts with its biological target, potentially affecting binding affinity and selectivity.

Safety and Handling

Based on safety data for analogous halogenated benzonitriles, 2-Chloro-6-(trifluoromethoxy)benzonitrile should be handled with appropriate care in a laboratory setting. It should be considered potentially harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

2-Chloro-6-(trifluoromethoxy)benzonitrile is a promising chemical scaffold with features highly desirable in modern drug discovery. Its trifluoromethoxy group suggests enhanced metabolic stability and membrane permeability, while its overall structure offers multiple points for synthetic diversification. However, its predicted low aqueous solubility presents a key challenge that must be addressed through strategic formulation. The analytical and experimental protocols detailed in this guide provide a comprehensive and robust framework for the thorough characterization of this molecule, ensuring the generation of high-quality, reliable data essential for advancing any potential drug candidate through the development pipeline.

References

-

Methylamine Supplier. 2-Chloro-6-(Trifluoromethyl)Benzonitrile. [Online]. Available: [Link]

-

PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Online]. Available: [Link]

-

Westlab. Measuring the Melting Point. [Online]. Available: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Online]. Available: [Link]

-

ChemRxiv. Novel Analytical Toolkit Concept for the Characterization and Development of Halogen Free Flame Retardants (HFFR). [Online]. Available: [Link]

-

Agilent. Scaling Small Molecule Purification Methods for HPLC. [Online]. Available: [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Online]. Available: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online]. Available: [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Online]. Available: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online]. Available: [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Online]. Available: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Online]. Available: [Link]

-

ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Online]. Available: [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3). [Online]. Available: [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Online]. Available: [Link]

-

Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online]. Available: [Link]

-

ACS Publications. Method for Measuring Aqueous Solubilities of Organic Compounds. [Online]. Available: [Link]

-

MDPI. Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. [Online]. Available: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online]. Available: [Link]

-

ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Online]. Available: [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards | Request PDF. [Online]. Available: [Link]

-

ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Online]. Available: [Link]

-

Agilent. Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Online]. Available: [Link]

-

OUCI. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Online]. Available: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-Chloro-6-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-6-(trifluoromethoxy)benzonitrile. Given the absence of publicly available experimental spectra, this document presents a comprehensive, predicted ¹H NMR spectrum. The prediction is grounded in established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and spin-spin coupling patterns in aromatic systems. This guide is designed to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering insights into the structural characterization of this and similar molecules.

Molecular Structure and Proton Environments

2-Chloro-6-(trifluoromethoxy)benzonitrile possesses a 1,2,3-trisubstituted benzene ring. The three protons on the aromatic ring are chemically distinct due to the unsymmetrical substitution pattern, leading to an expected complex splitting pattern in the ¹H NMR spectrum.

Diagram: Molecular Structure of 2-Chloro-6-(trifluoromethoxy)benzonitrile with Proton Designations.

Caption: Structure of 2-Chloro-6-(trifluoromethoxy)benzonitrile.

The three aromatic protons are designated as H_A, H_B, and H_C for the purpose of spectral assignment. Their chemical environments are uniquely influenced by the neighboring chloro, trifluoromethoxy, and cyano groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2-Chloro-6-(trifluoromethoxy)benzonitrile are summarized in the table below. The chemical shifts (δ) are predicted based on the principle of additivity of substituent chemical shift (SCS) effects, using benzene (δ = 7.34 ppm in CDCl₃) as the reference. The SCS values for the chloro, trifluoromethoxy, and cyano groups have been sourced from established databases and literature.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H_A | 7.5 - 7.7 | Doublet of doublets (dd) | J_AB ≈ 8.0 Hz (ortho), J_AC ≈ 1.0 Hz (para) |

| H_B | 7.6 - 7.8 | Triplet (t) or Triplet of doublets (td) | J_AB ≈ 8.0 Hz (ortho), J_BC ≈ 8.0 Hz (ortho) |

| H_C | 7.4 - 7.6 | Doublet of doublets (dd) | J_BC ≈ 8.0 Hz (ortho), J_AC ≈ 1.0 Hz (para) |

Rationale for Spectral Prediction

Chemical Shift Prediction

The chemical shifts of aromatic protons are primarily influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

-

Chloro Group (-Cl): This group is electronegative and exhibits a moderate deshielding effect on ortho and para protons, and a smaller effect on meta protons.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, leading to a significant deshielding of the aromatic protons, particularly at the ortho and para positions.

-

Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, causing deshielding of the aromatic protons.

The predicted downfield shifts for all three protons (H_A, H_B, and H_C) relative to benzene are a consequence of the combined electron-withdrawing nature of these three substituents. The precise chemical shift of each proton is estimated by summing the SCS contributions of each substituent based on its position (ortho, meta, or para) relative to the proton . It is important to note that in a sterically crowded molecule like 2-Chloro-6-(trifluoromethoxy)benzonitrile, the simple additivity of SCS values may not be perfectly accurate due to potential through-space interactions and conformational effects.

Splitting Pattern and Coupling Constant Prediction

The splitting patterns of the aromatic protons are determined by their coupling to neighboring protons. In aromatic systems, the magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled protons.

-

Ortho Coupling (³J): Coupling between protons on adjacent carbons (three bonds apart) is typically in the range of 7-10 Hz. In this molecule, H_A is ortho to H_B, and H_B is ortho to H_C.

-

Meta Coupling (⁴J): Coupling between protons separated by one carbon (four bonds apart) is much smaller, typically 2-3 Hz.

-

Para Coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart) is the smallest, often less than 1 Hz and not always resolved. H_A and H_C are in a para relationship.

Based on these principles:

-

H_A is expected to be a doublet of doublets (dd) due to a large ortho coupling with H_B and a small para coupling with H_C.

-

H_B is coupled to two ortho protons, H_A and H_C. If the coupling constants J_AB and J_BC are similar, the signal may appear as a triplet. If they are slightly different, it could be a triplet of doublets.

-

H_C is expected to be a doublet of doublets (dd) due to a large ortho coupling with H_B and a small para coupling with H_A.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain an experimental ¹H NMR spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

-

Diagram: Experimental Workflow for ¹H NMR Spectroscopy.

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile. The predicted chemical shifts, splitting patterns, and coupling constants are based on established theoretical principles and data from analogous compounds. While this guide offers a robust starting point for spectral analysis, it is essential to validate these predictions with experimental data. The provided experimental protocol outlines the necessary steps for acquiring a high-quality ¹H NMR spectrum of the title compound. This information is intended to aid researchers in the unambiguous structural elucidation and characterization of this and related molecules, thereby supporting advancements in drug development and materials science.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-6-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-6-(trifluoromethoxy)benzonitrile. As a powerful analytical technique, ¹³C NMR spectroscopy is indispensable for the structural elucidation and verification of novel chemical entities in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not only the predicted spectral data but also delves into the underlying physicochemical principles governing the observed chemical shifts, providing a robust framework for understanding the spectroscopic properties of this and related molecules.

Introduction: The Central Role of ¹³C NMR in Molecular Characterization

In the rigorous landscape of pharmaceutical and chemical research, the unambiguous determination of molecular structure is a cornerstone of scientific integrity and developmental success. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing a sensitive probe of its local electronic environment.[1][2]

For a molecule such as 2-Chloro-6-(trifluoromethoxy)benzonitrile, with its complex interplay of electron-withdrawing and sterically demanding substituents, a thorough understanding of its ¹³C NMR spectrum is critical for confirming its identity and purity. This guide will, therefore, provide a detailed prediction and interpretation of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects on aromatic systems.

Predicted ¹³C NMR Chemical Shifts and Structural Assignments

In the absence of a publicly available experimental spectrum for 2-Chloro-6-(trifluoromethoxy)benzonitrile, the following chemical shifts have been predicted based on established substituent chemical shift (SCS) effects, analysis of structurally analogous compounds, and computational NMR prediction principles.[3][4][5][6] The numbering of the carbon atoms is as follows:

Caption: Numbering scheme for the carbon atoms of 2-Chloro-6-(trifluoromethoxy)benzonitrile.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~115 | Attached to the electron-withdrawing nitrile group, but shielded by the ortho-substituents. |

| C2 | ~135 | Attached to the electronegative chlorine atom, leading to a significant downfield shift. |

| C3 | ~128 | Primarily influenced by the meta-substituents (Cl and CN). |

| C4 | ~133 | Influenced by the para-trifluoromethoxy and ortho-chloro and nitrile groups. |

| C5 | ~125 | Primarily influenced by the meta-substituents (OCF₃ and CN). |

| C6 | ~150 | Attached to the highly electronegative trifluoromethoxy group, resulting in a strong downfield shift. |

| CN | ~117 | Typical chemical shift for a nitrile carbon.[7] |

| OCF₃ | ~120 (quartet, ¹JCF ≈ 258 Hz) | Carbon of the trifluoromethoxy group, split into a quartet by the three fluorine atoms. |

In-depth Analysis of Substituent Effects

The chemical shift of each carbon atom in the aromatic ring of 2-Chloro-6-(trifluoromethoxy)benzonitrile is a composite of the electronic effects exerted by the three substituents: the nitrile (-CN), the chloro (-Cl), and the trifluoromethoxy (-OCF₃) groups. These effects can be broadly categorized into inductive and resonance effects.[3][5]

-

Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance. This generally leads to a deshielding (downfield shift) of the attached carbon (C1) and the carbons at the ortho and para positions. However, in this crowded molecule, steric effects can alter the expected electronic influence.

-

Chloro Group (-Cl): The chlorine atom is electronegative and exerts a strong electron-withdrawing inductive effect, which deshields the directly attached carbon (C2). It also has a weak electron-donating resonance effect due to its lone pairs, which can slightly shield the ortho and para positions. The net effect is typically a significant downfield shift for the ipso-carbon.

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is one of the most strongly electron-withdrawing groups. The high electronegativity of the fluorine atoms creates a powerful inductive effect that is transmitted through the oxygen atom to the aromatic ring. This leads to a substantial deshielding of the attached carbon (C6). The resonance donation from the oxygen lone pair is significantly diminished by the strong inductive pull of the CF₃ group.

The interplay of these effects results in the predicted chemical shifts. For instance, C6 is predicted to be the most downfield of the aromatic carbons due to the direct attachment of the potent -OCF₃ group. Conversely, C1, attached to the nitrile, is shifted less downfield than might be expected due to the influence of the two ortho substituents. The chemical shifts of C3, C4, and C5 are determined by their relative positions to these powerful electronic modulators.

Visualizing the Predicted Chemical Shifts

The following diagram illustrates the predicted ¹³C NMR chemical shifts for each carbon atom in 2-Chloro-6-(trifluoromethoxy)benzonitrile.

Caption: Predicted ¹³C NMR chemical shifts (ppm) for 2-Chloro-6-(trifluoromethoxy)benzonitrile.

Standard Operating Procedure for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile, the following experimental protocol is recommended.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of the sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[8] Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively simple solvent signal.

- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the ¹³C probe to the correct frequency.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.

3. Data Acquisition Parameters:

- Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

- Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range.[1]

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans will be required.[1] Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

- Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase the spectrum carefully to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

- Integrate the signals (note: in standard proton-decoupled ¹³C NMR, integration is not always quantitative).

- Perform peak picking to identify the chemical shifts of all signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR chemical shifts for 2-Chloro-6-(trifluoromethoxy)benzonitrile. By understanding the interplay of the electronic effects of the chloro, trifluoromethoxy, and nitrile substituents, researchers can confidently interpret the ¹³C NMR spectrum of this and related compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data, which is fundamental to the rigorous characterization of chemical entities in a research and development setting.

References

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

- Supporting Information for a relevant article. (n.d.).

-

De la Cruz, C., et al. (2018). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(10), 2465. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]

-

Wilson, N. K., & Zehr, R. D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]

-

Gharpure, S. J., et al. (2014). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 79(10), 4446–4456. [Link]

- Srinivasan, C., et al. (1989). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(1), 33-38.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved January 26, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]

- Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Computer-Aided Molecular Design, 15(2), 99-108.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-(trifluoromethoxy)benzonitrile

Foreword: The Analytical Imperative for a Modern Pharmaceutical Building Block

2-Chloro-6-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro group, a nitrile moiety, and a trifluoromethoxy group, imparts specific electronic properties and metabolic stability, making it a valuable building block in drug design.[1] For instance, it is a known precursor in the synthesis of various complex therapeutic agents.[2][3] The rigorous analytical characterization of this intermediate is paramount to ensure the purity, stability, and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the cornerstone technique for this purpose.

This guide provides a comprehensive exploration of the mass spectrometric analysis of 2-Chloro-6-(trifluoromethoxy)benzonitrile. Moving beyond mere procedural descriptions, we will delve into the rationale behind methodological choices, from ionization techniques to fragmentation pathways, empowering researchers and drug development professionals to develop and execute robust, self-validating analytical protocols.

Physicochemical Profile: Guiding the Analytical Strategy

A molecule's physical properties are the primary determinants of the optimal analytical approach. The characteristics of 2-Chloro-6-(trifluoromethoxy)benzonitrile, summarized below, inform our selection of mass spectrometric techniques.

| Property | Value | Significance for MS Analysis |

| Chemical Formula | C₈H₃ClF₃N | Defines the exact mass for high-resolution MS. |

| Molar Mass | 205.56 g/mol | Determines the m/z of the molecular ion.[4] |

| Melting Point | 27 - 31 °C | Low melting point suggests good thermal stability for GC analysis.[4] |

| Boiling Point | ~207 - 208 °C | Indicates sufficient volatility for Gas Chromatography (GC).[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, toluene).[4] | Guides solvent selection for sample preparation in both GC and LC methods. |

The compound's volatility and thermal stability make it a suitable candidate for Gas Chromatography-Mass Spectrometry (GC-MS). However, for comprehensive impurity profiling, analysis of potential non-volatile degradation products, or quantification in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable and complementary tool.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach for Purity and Volatile Impurity Analysis

2.1. The Rationale for GC-MS

GC-MS is an ideal first-line technique for analyzing 2-Chloro-6-(trifluoromethoxy)benzonitrile. The high resolving power of capillary GC is particularly effective for separating structurally similar impurities, such as positional isomers, which may arise during synthesis.[8] Coupled with Electron Ionization (EI), GC-MS provides reproducible, library-searchable mass spectra characterized by rich fragmentation patterns that are invaluable for structural elucidation.

2.2. Experimental Protocol: GC-MS

-

Standard Preparation: Accurately weigh ~10 mg of 2-Chloro-6-(trifluoromethoxy)benzonitrile and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions from the stock solution to prepare working standards in the range of 1-100 µg/mL.

-

Injection: Inject 1 µL of the working solution into the GC-MS system. A split injection is recommended to avoid column overloading, with a split ratio of 50:1 as a starting point.

-

Data Acquisition: Acquire data in full scan mode to identify the parent compound and unknown impurities.

2.3. Recommended GC-MS Parameters

| Parameter | Recommended Setting | Justification |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, VF-5ms) | This mid-polarity stationary phase provides excellent separation for a wide range of aromatic compounds.[9] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A robust starting gradient to separate volatile impurities from the main analyte peak. |

| Ion Source Temp. | 230 °C | Standard temperature for EI, balancing ionization efficiency and thermal stability. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns and allows for library matching.[9] |

| MS Scan Range | m/z 40-350 | Covers the molecular ion and all expected significant fragments. |

2.4. Predicted Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI conditions, the initial event is the removal of an electron to form the molecular ion (M•+), which will be readily observed due to the stable aromatic ring.[10][11] The subsequent fragmentation is dictated by the substituent groups, leading to the formation of stable cations.[12]

-

Isotopic Signature: The presence of a chlorine atom will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, serving as a definitive confirmation of its presence.[10]

-

Key Fragmentation Routes:

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a common pathway for chloroaromatics, leading to an ion at m/z 170.[13]

-

Loss of Trifluoromethyl Radical (•CF₃): While less common than C-Cl cleavage, loss of the trifluoromethyl group can occur, resulting in an ion at m/z 136.

-

Loss of Cyanide Radical (•CN): Fragmentation of the nitrile group can lead to a fragment at m/z 179.

-

Loss of Difluorocarbene (:CF₂): Some trifluoromethyl-substituted aromatics are known to lose difluorocarbene from the molecular ion.[14]

-

Caption: Predicted EI fragmentation of 2-Chloro-6-(trifluoromethoxy)benzonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Complex Matrices

3.1. The Rationale for LC-MS/MS

LC-MS/MS is the premier technique for quantitative bioanalysis and the characterization of metabolites or degradation products that may lack the volatility for GC.[7] Its utility in drug development is vast, from drug metabolism and pharmacokinetic (DMPK) studies to the detection of trace-level impurities.[6][15] Using soft ionization techniques like Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) in a triple quadrupole (QqQ) mass spectrometer allows for highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM).[5]

3.2. Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

For Chemical Analysis: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL. Perform serial dilutions to the desired concentration range (e.g., 1 ng/mL to 1 µg/mL).

-

For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, then centrifuge at high speed (>10,000 g) for 10 minutes. Transfer the supernatant for analysis.

-

-

Filtration: Filter all samples through a 0.22 µm syringe filter (e.g., PTFE) before injection to protect the LC system.

-

Injection: Inject 5-10 µL onto the LC-MS/MS system.

3.3. Recommended LC-MS/MS Parameters

Liquid Chromatography

| Parameter | Recommended Setting | Justification |

|---|---|---|

| LC Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | The C18 stationary phase is the workhorse for small molecule analysis, providing excellent retention and separation for moderately polar to nonpolar compounds.[16] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for efficient positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A standard gradient for screening and method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good efficiency and compatibility with the ESI source. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

Tandem Mass Spectrometry

| Parameter | Recommended Setting | Justification |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrile group can be readily protonated to form the [M+H]⁺ precursor ion (m/z 206.0). |

| Capillary Voltage | 3.5 kV | A typical starting voltage to ensure efficient ionization. |

| Source Temp. | 150 °C | To aid in desolvation. |

| Desolvation Gas | Nitrogen, Flow: 800 L/hr, Temp: 400 °C | High temperature and flow are required to evaporate the LC mobile phase and generate gas-phase ions. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| MRM Transitions | Precursor (Q1): m/z 206.0 → Products (Q3): To be determined | The precursor ion is the protonated molecule. Product ions must be determined experimentally by infusing a standard and performing a product ion scan. |

3.4. Predicted Collision-Induced Dissociation (CID) Fragmentation

Fragmentation in CID begins with the protonated molecule, [M+H]⁺, and involves the loss of stable neutral molecules. The fragmentation pattern will differ significantly from EI.

-

Precursor Ion: The protonated molecule will be at m/z 206.0 (for the ³⁵Cl isotope).

-

Likely Neutral Losses:

-

Loss of HF (20 Da): A common fragmentation pathway for trifluoromethoxy groups is the loss of hydrogen fluoride, leading to a product ion at m/z 186.0.

-

Loss of CO (28 Da): Subsequent fragmentation of the ether linkage could lead to the loss of carbon monoxide.

-

Loss of HCN (27 Da): Loss of hydrogen cyanide from the protonated nitrile is a possible pathway.

-

The most intense and stable fragment ions would be selected for quantitative MRM experiments to ensure maximum sensitivity and reproducibility.

Caption: Predicted CID fragmentation pathway for protonated 2-Chloro-6-(trifluoromethoxy)benzonitrile.

Conclusion: A Synergistic Analytical Approach

The comprehensive mass spectrometric analysis of 2-Chloro-6-(trifluoromethoxy)benzonitrile is most effectively achieved through the synergistic use of GC-MS and LC-MS/MS. GC-MS provides a robust platform for assessing purity, identifying volatile impurities, and confirming identity through its reproducible EI fragmentation. LC-MS/MS offers superior sensitivity and is indispensable for quantitative studies, particularly in complex biological fluids, and for the analysis of non-volatile species. By understanding the fundamental principles of ionization and fragmentation as detailed in this guide, scientists can develop and validate methods that ensure the quality and integrity of this vital pharmaceutical intermediate, thereby upholding the highest standards of scientific and regulatory rigor.

References

- Source: A document on mass spectrometry principles.

- Title: 2-Fluoro-6-(trifluoromethyl)

- Title: 2-Fluoro-6-(trifluoromethyl)

- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

- Source: Google Patents (CN111909040A)

- Title: Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates Source: PubMed URL

- Title: 2-FLUORO-6-(TRIFLUOROMETHYL)

- Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene Source: TSI Journals URL

- Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL

- Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL

- Title: LC/MS Applications in Drug Development Source: BioAgilytix URL

- Title: 2-Chloro-6-(Trifluoromethyl)

- Source: Google Patents (CN113698315A)

- Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: NIH National Library of Medicine URL

- Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL

- Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: NIH National Library of Medicine URL

- Title: Fundamentals: Applications of LC/MS in small molecule drug discovery Source: Stanford University Mass Spectrometry URL

- Title: Fragmentation in Mass Spectrometry Source: YouTube URL

- Title: Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)

- Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: Chromatography Online URL

- Title: mass spectra - fragmentation patterns Source: Chemguide URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 4. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 16. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared spectroscopy of 2-Chloro-6-(trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-(trifluoromethoxy)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Chloro-6-(trifluoromethoxy)benzonitrile, a substituted aromatic compound of interest in pharmaceutical and materials science research. The presence of multiple functional groups—nitrile, chloro, trifluoromethoxy, and a substituted benzene ring—results in a complex vibrational spectrum. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed theoretical breakdown of expected vibrational modes, practical experimental protocols for spectral acquisition, and a systematic guide to spectral interpretation. By explaining the causality behind experimental choices and grounding our analysis in established spectroscopic principles, this guide aims to provide an authoritative resource for the structural characterization of this and similar complex molecules.

Introduction: The Molecular Profile of 2-Chloro-6-(trifluoromethoxy)benzonitrile

2-Chloro-6-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic molecule. Its utility in modern chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals, stems from the unique electronic properties imparted by its substituents. The trifluoromethoxy (-OCF₃) group, for instance, is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability and bioavailability in drug candidates[1][2]. The nitrile (-C≡N) and chloro (-Cl) groups are versatile chemical handles for further synthetic transformations and also significantly influence the molecule's electronic and steric profile[3].

Given its structural complexity, unambiguous characterization is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure. Each functional group possesses characteristic vibrational frequencies that act as a unique fingerprint, allowing for detailed structural elucidation. This guide will deconstruct the IR spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile by correlating specific absorption bands to the vibrational modes of its constituent parts.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile can be understood by dissecting the molecule into its primary functional components and analyzing their expected vibrational frequencies. The substitution pattern on the benzene ring (1,2,3-trisubstituted) also gives rise to characteristic bands.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond in a nitrile functional group produces one of the most characteristic and easily identifiable peaks in an IR spectrum.

-

Stretching Vibration (νC≡N): This vibration typically appears as a sharp, intense absorption. For aromatic nitriles, conjugation with the benzene ring slightly weakens the C≡N bond, lowering its stretching frequency compared to saturated nitriles[4]. The expected range for aromatic nitriles is 2240-2220 cm⁻¹ [4][5]. The strong electron-withdrawing nature of the adjacent chloro and trifluoromethoxy groups may further influence this position.

The Trifluoromethoxy Group (-OCF₃)

The -OCF₃ group is characterized by very strong absorptions due to the high polarity of the C-F bonds.

-

C-F Stretching Vibrations (νC-F): The three C-F bonds give rise to strong, broad absorption bands, typically in the 1250-1050 cm⁻¹ region. These are often the most intense peaks in the fingerprint region of the spectrum.

-

C-O Stretching Vibration (νC-O): The stretching of the C-O bond in an aryl ether typically occurs in the 1270-1230 cm⁻¹ range. However, in the -OCF₃ group, this vibration is strongly coupled with the C-F stretches, making a distinct assignment challenging.

The Aromatic Ring

The benzene ring exhibits several characteristic vibrational modes.

-

Aromatic C-H Stretch (νC-H): These absorptions occur at wavenumbers just above 3000 cm⁻¹. The expected range is 3100-3000 cm⁻¹ [6][7]. These peaks are typically of weak to medium intensity.

-

Aromatic C=C In-Ring Stretches (νC=C): The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, usually of medium intensity, in the 1600-1400 cm⁻¹ region[7][8]. Key bands are often observed near 1600, 1585, 1500, and 1450 cm⁻¹.

-

C-H Out-of-Plane Bending (γC-H): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring[7]. For a 1,2,3-trisubstituted ring, a strong band is expected in the 780-740 cm⁻¹ range.

The Carbon-Chlorine Bond (C-Cl)

-

C-Cl Stretch (νC-Cl): The stretching vibration for an aryl chloride is found in the fingerprint region. It typically appears as a medium to strong absorption in the 850-550 cm⁻¹ range[6][9].

Summary of Predicted Frequencies

The following table summarizes the expected key vibrational modes for 2-Chloro-6-(trifluoromethoxy)benzonitrile.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |

| Nitrile C≡N Stretch | -C≡N | 2240 - 2220 | Medium, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1400 | Medium (multiple bands) |

| C-F Stretches | -OCF₃ | 1250 - 1050 | Very Strong, Broad |

| C-H Out-of-Plane Bend | Substituted Ring | ~780 - 740 | Strong |

| C-Cl Stretch | Aryl-Cl | 850 - 550 | Medium to Strong |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and instrument operation. As 2-Chloro-6-(trifluoromethoxy)benzonitrile is a solid at room temperature, the KBr pellet method is a standard and reliable technique.

KBr Pellet Preparation and Analysis Workflow

This protocol ensures a uniform and non-scattering sample, which is critical for obtaining a high-resolution spectrum.

Rationale: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering.

Step-by-Step Protocol:

-

Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture contamination is evident by broad absorption bands around 3400 cm⁻¹ (O-H stretch). Store the dried KBr in a desiccator.

-

Sample Grinding: In an agate mortar and pestle, grind a small amount of KBr (~100-200 mg) to a fine, consistent powder. This minimizes particle size to reduce IR scattering (Christiansen effect).

-

Mixing: Add a very small amount of the 2-Chloro-6-(trifluoromethoxy)benzonitrile sample (approximately 1% by weight). The goal is a homogenous mixture. Overloading the sample will result in absorption bands that are too intense ("bottoming out").

-

Further Grinding: Thoroughly grind the sample-KBr mixture for several minutes until it has a uniform, fine, talc-like consistency.

-

Pellet Pressing: Transfer the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr into a transparent or translucent disc.

-

Background Spectrum: Place the empty, clean sample holder into the FTIR spectrometer and run a background scan. This step is crucial as it measures the spectrum of the instrument and atmospheric components (CO₂, H₂O), which will then be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: A Guided Analysis

This section provides a detailed interpretation of a representative spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile, correlating the observed absorption bands with the predicted vibrational modes.

Caption: Correlation of molecular structure to key IR vibrational regions.

-

3100-3000 cm⁻¹ Region: Weak to medium peaks in this area are definitive for the aromatic C-H stretching vibrations . Their presence confirms the aromatic nature of the compound[7][10].

-

~2230 cm⁻¹ Region: A sharp, moderately intense peak is expected here, which is highly characteristic of the C≡N stretching vibration of an aromatic nitrile[4][11]. Its presence is a primary confirmation of the nitrile functional group. The exact position can be sensitive to the electronic effects of the other ring substituents[12].

-

1600-1400 cm⁻¹ Region: A series of sharp bands of varying intensity will be observed. These are due to the C=C stretching vibrations within the benzene ring . Typically, bands around 1580 cm⁻¹ and 1470 cm⁻¹ are prominent for substituted benzenes and confirm the integrity of the aromatic core[8].

-

1300-1000 cm⁻¹ (Fingerprint Region): This region is dominated by exceptionally strong and broad absorptions arising from the symmetric and asymmetric C-F stretching modes of the trifluoromethoxy group. These are often the most intense features in the entire spectrum. The aryl C-O stretch is also located here but is usually obscured by or coupled with the powerful C-F absorptions.

-

Below 900 cm⁻¹ (Fingerprint Region): This area contains crucial structural information. A strong band, likely between 780-740 cm⁻¹ , can be assigned to the C-H out-of-plane bending mode, which is characteristic of the 1,2,3-trisubstitution pattern of the aromatic ring. Additionally, the C-Cl stretching vibration is expected in this region, often overlapping with other bands, but contributing to the absorption pattern[6][9].

Conclusion

The infrared spectrum of 2-Chloro-6-(trifluoromethoxy)benzonitrile is rich with information, providing a robust fingerprint for its structural verification. By systematically analyzing the spectrum, one can confidently identify the key functional groups: the sharp C≡N stretch around 2230 cm⁻¹, the weak aromatic C-H stretches above 3000 cm⁻¹, the complex C=C ring vibrations between 1600-1400 cm⁻¹, and the dominant C-F absorptions in the fingerprint region. Furthermore, analysis of the out-of-plane bending modes below 900 cm⁻¹ can confirm the aromatic substitution pattern. This guide provides the theoretical foundation and practical protocols necessary for researchers to effectively utilize FTIR spectroscopy as a primary characterization tool in the synthesis and development of novel compounds based on this versatile chemical scaffold.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]

-

ACS Publications. (2018). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical study of the vibrational properties of trifluoromethanol and the trifluoromethyl hypohalites, CF3OX (X=H, F, Cl, Br). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-6-mercapto benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (n.d.). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]

-

PMC - NIH. (2014). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Beilstein Journals. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allscientificjournal.com [allscientificjournal.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. pubs.acs.org [pubs.acs.org]

Solubility of 2-Chloro-6-(trifluoromethoxy)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(trifluoromethoxy)benzonitrile in Organic Solvents

Authored by: Senior Application Scientist

Introduction

2-Chloro-6-(trifluoromethoxy)benzonitrile is a substituted aromatic nitrile of significant interest in the fields of pharmaceutical and agrochemical research. Its unique combination of a chloro, a trifluoromethoxy, and a nitrile group on a benzene ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug development.

Understanding the solubility of this compound in various organic solvents is of paramount importance for its practical application. Solubility data is crucial for reaction optimization, purification processes such as crystallization, formulation development, and analytical method development. This guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile, a theoretical framework for its solubility, and a detailed experimental protocol for determining its solubility in a range of organic solvents.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes the known properties of 2-Chloro-6-(trifluoromethoxy)benzonitrile.

| Property | Value | Source |

| Chemical Formula | C₈H₃ClF₃NO | [1] |

| Molar Mass | 221.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 27 - 31 °C | [2] |

| Boiling Point | 207 - 208 °C | [2] |

| Density | ~1.407 g/cm³ | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in common organic solvents like dichloromethane and toluene | [2] |

The presence of the polar nitrile (-C≡N) group and the highly electronegative fluorine and chlorine atoms suggest that the molecule possesses a significant dipole moment. However, the overall molecule is largely nonpolar due to the benzene ring and the trifluoromethoxy group, which increases lipophilicity. This dual nature predicts a nuanced solubility profile, with limited solubility in highly polar protic solvents and greater solubility in aprotic and nonpolar organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play for 2-Chloro-6-(trifluoromethoxy)benzonitrile are London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding with suitable solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in these solvents will be primarily driven by London dispersion forces. Given the significant nonpolar surface area of the benzene ring, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the nitrile and chloro groups of the solute. A high degree of solubility is expected in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can act as hydrogen bond donors, 2-Chloro-6-(trifluoromethoxy)benzonitrile lacks a strong hydrogen bond acceptor. The nitrile nitrogen can act as a weak acceptor. Solubility in these solvents is expected to be moderate and will depend on the balance between the polar interactions and the disruption of the solvent's hydrogen-bonding network.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.[4]

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the 2-Chloro-6-(trifluoromethoxy)benzonitrile is of high purity.

-

Use analytical grade or higher purity solvents.

-

Calibrate all analytical equipment (e.g., balance, HPLC/GC).

-

-

Sample Preparation:

-

Add an excess amount of 2-Chloro-6-(trifluoromethoxy)benzonitrile to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility determination is 25 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 2-Chloro-6-(trifluoromethoxy)benzonitrile in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the solute in the sample.

-

Experimental Workflow Diagram

Sources

- 1. 1261779-40-1|2-Chloro-6-(trifluoromethoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-6-(Trifluoromethyl)Benzonitrile Manufacturer & Supplier in China | CAS 654-70-6 | High Quality Chemical Intermediate [nj-finechem.com]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzonitrile (CAS No. 1261779-40-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of electronic properties and metabolic stability, making it a highly sought-after substituent in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethoxy)benzonitrile, a compound distinguished by the unique spatial and electronic arrangement of its chloro, trifluoromethoxy, and nitrile functionalities. While this molecule is currently underexplored in public-domain biological literature, its structural motifs suggest significant potential for bioactivity. This document serves as a foundational resource for researchers poised to investigate its properties, offering insights into its synthesis, characterization, and prospective biological applications.

Physicochemical Characterization

2-Chloro-6-(trifluoromethoxy)benzonitrile is a substituted aromatic compound with the molecular formula C₈H₃ClF₃NO. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1261779-40-1 | N/A |

| Molecular Formula | C₈H₃ClF₃NO | [1][2] |

| Molecular Weight | 221.56 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| SMILES | N#CC1=C(OC(F)(F)F)C=CC=C1Cl | [1] |

Expert Insight: The presence of both a chlorine atom and a trifluoromethoxy group on the benzonitrile scaffold creates a molecule with a distinct electronic profile. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the nitrile moiety.[3] This electronic nature, combined with increased lipophilicity imparted by the fluorinated group, are key features to consider in the context of drug design.[3][4]